3-Phenoxybenzyl 2-(4-ethoxyphenyl)-2-ethylpropyl ether

Catalog No.
S15798330
CAS No.
80854-05-3
M.F
C26H30O3
M. Wt
390.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenoxybenzyl 2-(4-ethoxyphenyl)-2-ethylpropyl e...

CAS Number

80854-05-3

Product Name

3-Phenoxybenzyl 2-(4-ethoxyphenyl)-2-ethylpropyl ether

IUPAC Name

1-ethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]butan-2-yl]benzene

Molecular Formula

C26H30O3

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C26H30O3/c1-4-26(3,22-14-16-23(17-15-22)28-5-2)20-27-19-21-10-9-13-25(18-21)29-24-11-7-6-8-12-24/h6-18H,4-5,19-20H2,1-3H3

InChI Key

GYISLIQJPVSSJB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OCC

3-Phenoxybenzyl 2-(4-ethoxyphenyl)-2-ethylpropyl ether, commonly known as etofenprox, is a synthetic pyrethroid insecticide. It is characterized by its broad-spectrum efficacy against various pests, including aphids, and is utilized in agricultural settings for crops such as fruits and vegetables, as well as in paddy fields. The compound features a complex molecular structure with the formula C26H30O3 and a molecular weight of 390.51 g/mol .

Etofenprox acts primarily through its ability to modulate sodium channels in insect nerve membranes, which leads to paralysis and death of the pests. The compound undergoes hydrolysis and photodegradation in the environment, breaking down into various metabolites. These reactions can be influenced by factors such as pH, temperature, and the presence of light .

Etofenprox exhibits potent insecticidal activity due to its action on sodium channels, similar to other pyrethroids. It has been shown to be effective against a wide range of insects, making it a valuable tool in pest management. The compound's toxicity profile indicates low toxicity to mammals and birds, which enhances its appeal for agricultural use . Moreover, studies have indicated that etofenprox has a favorable environmental profile with limited persistence in soil and water .

The synthesis of 3-Phenoxybenzyl 2-(4-ethoxyphenyl)-2-ethylpropyl ether typically involves several steps:

  • Formation of the Ether: The initial step involves the reaction between 3-phenoxybenzyl alcohol and 2-(4-ethoxyphenyl)-2-ethylpropyl chloride or bromide under basic conditions.
  • Purification: The crude product is then purified through recrystallization or chromatography techniques.
  • Characterization: Finally, the synthesized compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity .

Etofenprox is primarily used as an insecticide in agriculture due to its effectiveness against various pests. Its applications include:

  • Agricultural Pest Control: Effective against aphids and other pests on crops.
  • Public Health: Utilized in vector control programs for mosquitoes.
  • Veterinary Medicine: Sometimes employed in formulations for controlling ectoparasites in livestock .

Research on the interactions of etofenprox with other substances has revealed that it can exhibit synergistic effects when combined with certain other insecticides or adjuvants. This can enhance its efficacy against resistant pest populations. Additionally, studies have shown that etofenprox has minimal interactions with non-target organisms, making it safer for beneficial insects when used appropriately .

Etofenprox shares structural similarities with several other compounds within the pyrethroid class of insecticides. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
CypermethrinC22H19Cl2N3O3Known for its high potency against a broad range of insects.
DeltamethrinC22H19BrCl2O3Features a strong knockdown effect but higher toxicity to aquatic life.
PermethrinC21H20Cl2O3Widely used for household pest control; lower toxicity to mammals compared to others.
Lambda-cyhalothrinC23H19ClF3NO4Notable for its rapid action and effectiveness against resistant pests.

Etofenprox is unique due to its specific chemical modifications that enhance its stability and reduce toxicity to non-target organisms while maintaining effective pest control capabilities .

XLogP3

7.4

Hydrogen Bond Acceptor Count

3

Exact Mass

390.21949481 g/mol

Monoisotopic Mass

390.21949481 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-15-2024

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